D-Mannitol monooleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

30997-91-2 |

|---|---|

Molecular Formula |

C24H46O7 |

Molecular Weight |

446.6 g/mol |

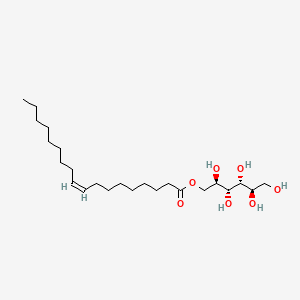

IUPAC Name |

[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21-,23-,24-/m1/s1 |

InChI Key |

WERKSKAQRVDLDW-MGMRWDBRSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthesis and Derivatization of D Mannitol Monooleate and Its Analogues

Conventional Esterification Pathways

Conventional methods for synthesizing D-mannitol monooleate primarily involve the direct reaction of D-mannitol and oleic acid. These pathways often require high temperatures and catalysts to proceed efficiently.

Direct Esterification Processes

Direct esterification is a common route for producing this compound. This process typically involves heating a mixture of D-mannitol and a fatty acid, such as oleic acid, in the presence of a catalyst. rsc.org A significant challenge in this process is the poor miscibility of the sugar alcohol (D-mannitol) and the fatty acid, which can lead to low reaction rates. sci-hub.se To overcome this, strategies such as using polar solvents or high temperatures are employed to improve miscibility and reduce the viscosity of the reaction medium. sci-hub.se

One approach involves a one-pot synthesis where D-mannitol undergoes in-situ dehydration to form isomannide (B1205973), which is then acylated with the fatty acid. rsc.orgrsc.org This method can be performed under solvent-free conditions, offering a greener alternative to solvent-based processes. rsc.orgrsc.org However, traditional direct esterification methods can suffer from drawbacks such as low product yield, lack of selectivity, and difficulties in product separation and purification. rsc.org

Optimization of Reaction Parameters

To enhance the yield and selectivity of this compound, careful optimization of reaction parameters is crucial. Key parameters include the molar ratio of substrates, temperature, reaction time, and the choice of catalyst.

The molar ratio of D-mannitol to oleic acid significantly influences the product composition. rsc.org Research has shown that varying this ratio affects the yield of the desired monoester. For instance, in the synthesis of isomannide monooleate, a precursor to this compound, increasing the molar ratio of D-mannitol to oleic acid from 1:1 to 1.5:1 led to an increased yield of the monooleate (84%). rsc.org However, a further increase in the D-mannitol ratio to 2:1 resulted in a decreased yield of the monooleate and an increased formation of unreacted isomannide. rsc.org Therefore, an optimal molar ratio is essential for maximizing the desired product. In one study, a D-mannitol to oleic acid molar ratio of 1.5:1 was found to be optimal. rsc.org

Table 1: Effect of Mannitol (B672) to Oleic Acid Molar Ratio on Isomannide Monooleate Yield

| Mannitol:Oleic Acid Molar Ratio | Isomannide Monooleate Yield (%) |

|---|---|

| 1:1 | - |

| 1.5:1 | 84 |

| 2:1 | 61 |

Data sourced from a study on the synthesis of isomannide monooleate. rsc.org

Temperature and reaction time are critical, interdependent parameters in the esterification process. The reaction temperature is particularly important when using heterogeneous catalysts. rsc.org Studies have shown that for the synthesis of isomannide monooleate, increasing the temperature from 160°C to 180°C drastically increased the product yield from 15% to 84%. rsc.org This is attributed to the complete melting and dehydration of D-mannitol at the higher temperature. rsc.org

The reaction time also plays a significant role. In the same study, the yield of isomannide monooleate increased with time, reaching an optimal point after 12 hours. rsc.org Extending the reaction time beyond this point did not lead to a significant increase in yield. rsc.org

Table 2: Optimization of Reaction Temperature and Time for Isomannide Monooleate Synthesis

| Temperature (°C) | Reaction Time (h) | Isomannide Monooleate Yield (%) |

|---|---|---|

| 140 | 12 | - |

| 160 | 12 | 15 |

| 180 | 4 | 10 |

| 180 | 8 | - |

| 180 | 12 | 84 |

| 180 | 16 | ~85 |

Data compiled from studies on the synthesis of isomannide monooleate. rsc.org

The choice of catalyst is pivotal in the direct esterification of D-mannitol. While strong mineral acids can be used, they present challenges in terms of separation, waste generation, and catalyst recovery. rsc.org Solid acid catalysts have emerged as a more sustainable alternative due to their ease of separation, reusability, and reduced corrosiveness. rsc.org

One effective catalyst is a carbon-based solid acid (SO3H-carbon), which has shown high activity and selectivity in the synthesis of isomannide monoesters. rsc.orgrsc.org The loading of this catalyst also impacts the reaction yield. An increase in the SO3H-carbon catalyst loading from 5 wt% to 20 wt% (based on the weight of D-mannitol) resulted in an increased yield of isomannide monooleate from 50% to 84%. rsc.org Other solid acid catalysts like Amberlyst-15, ZSM-5, and Kieselguhr G have also been investigated, with the carbon acid catalyst demonstrating superior performance. rsc.org

Table 3: Effect of Catalyst Type and Loading on Isomannide Monooleate Yield

| Catalyst | Catalyst Loading (wt%) | Isomannide Monooleate Yield (%) |

|---|---|---|

| SO3H-carbon | 5 | 50 |

| SO3H-carbon | 10 | - |

| SO3H-carbon | 15 | - |

| SO3H-carbon | 20 | 84 |

| Amberlyst-15 | - | <85 |

| ZSM-5 | - | <85 |

| Kieselguhr G | - | <85 |

Data from a study comparing different solid acid catalysts for isomannide monooleate synthesis. rsc.org

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic approaches offer milder and more selective alternatives to conventional chemical synthesis. researchgate.net These methods often utilize enzymes, such as lipases, to catalyze the esterification reaction.

One chemoenzymatic strategy involves the use of a protected D-mannitol derivative, 1,2:5,6-di-O-isopropylidene-D-mannitol, which enhances its solubility in organic solvents. sci-hub.se This derivatization blocks certain hydroxyl groups, leading to improved regioselectivity during the enzymatic acylation. sci-hub.se For example, 1-O-lauroyl-D-mannitol was synthesized using this approach with vinyl laurate as the acyl donor. sci-hub.se

Biocatalysis can also be combined with chemical catalysis in a one-pot reaction. For instance, a combined system using an enzyme for the interconversion of D-fructose and D-glucose, and a platinum metal catalyst for hydrogenation has been used to enhance the yield of D-mannitol. researchgate.netresearchgate.net This highlights the potential of merging biological and chemical synthetic methods to create more efficient processes. researchgate.net The development of one-pot multienzyme (OPME) systems, which combine several enzymes to carry out a cascade of reactions, represents a significant advancement in the biocatalytic synthesis of complex carbohydrates and their derivatives. rsc.org

Regioselective Synthesis Strategies for Monoester Isomers

The regioselective synthesis of this compound, which involves the specific esterification of one of D-mannitol's six hydroxyl groups with oleic acid, presents a significant chemical challenge. The key to achieving mono-substitution lies in differentiating between the primary (C1, C6) and secondary (C2, C3, C4, C5) hydroxyl groups. Enzymes, particularly lipases, have emerged as highly effective catalysts for this purpose due to their inherent ability to selectively acylate primary hydroxyls under mild conditions. publish.csiro.ausci-hub.se

Enzymatic strategies often employ lipases in non-aqueous or solvent-free systems to drive the esterification equilibrium towards product formation. nih.gov Lipase from Candida antarctica (often immobilized, such as Novozym 435) is frequently cited for its efficacy in acylating sugar alcohols like D-mannitol. publish.csiro.autandfonline.commdpi.com These reactions can be performed as direct esterifications of D-mannitol with oleic acid or as transesterification reactions using an activated oleic acid derivative, such as a fatty acid methyl ester or vinyl ester. researchgate.netresearchgate.net The use of vinyl esters is particularly effective as it forms an enol that tautomerizes to acetaldehyde, making the reaction irreversible and favoring high regioselectivity. researchgate.net

Several factors influence the outcome of these enzymatic reactions. The choice of solvent can impact substrate solubility and enzyme activity, with solvents like acetone (B3395972) or 2-methyl-2-butanol (B152257) being commonly used. nih.govtandfonline.com To maximize yield, the water produced during esterification is often removed, for instance by applying a reduced pressure or using molecular sieves. publish.csiro.aunih.gov Research has shown that this approach can lead to yields of monoesters exceeding 90%. nih.gov

While enzymatic methods are preferred for their selectivity, chemical approaches have also been explored. publish.csiro.au These include reactions using an acid chloride in hot pyridine (B92270) or a phenylboronic acid-assisted method. publish.csiro.aupublish.csiro.au However, these chemical methods often result in complex mixtures of over-acylated products and lower yields compared to lipase-catalyzed reactions. publish.csiro.au

Table 1: Comparison of Synthesis Strategies for D-Mannitol Acylation

| Method | Catalyst/Reagent | Key Features | Typical Outcome | Reference(s) |

| Enzymatic Transesterification | Lipase (e.g., Novozym 435) | Mild reaction conditions; High regioselectivity for primary hydroxyls (C1, C6). | Superior yields of 1,6-diacyl mannitols compared to chemical methods. | publish.csiro.aupublish.csiro.au |

| Enzymatic Esterification | Candida antarctica Lipase B (CAL-B) | Solvent-free or organic solvent systems; Can achieve high conversion rates. | Successful acylation of D-mannitol with fatty acids. | tandfonline.com |

| Acid Chloride Method | Acid Chloride in Pyridine | Traditional chemical acylation method. | Often produces complex mixtures and lower yields. | publish.csiro.au |

| Boronic Acid-Assisted | Phenylboronic Acid (PBA) | Assists in directing acylation. | An alternative chemical approach. | publish.csiro.au |

Synthesis of Anhydride (B1165640) Derivatives: Mannide Monooleate and Dianhydro-D-Mannitol Monooleate

The synthesis of this compound can be accompanied by the formation of internal anhydride derivatives, specifically mannide monooleate and dianhydro-D-mannitol monooleate. These compounds are formed through intramolecular dehydration (etherification) of the D-mannitol backbone, followed by or concurrent with esterification.

Mannide Monooleate (Isomannide Monooleate)

Mannide monooleate is a significant derivative where the D-mannitol has cyclized into an anhydro-sugar alcohol, most commonly isomannide (1,4-anhydro-D-mannitol), which is then esterified. The synthesis is often achieved through a one-pot reaction where D-mannitol is heated with oleic acid in the presence of a strong acid catalyst under solvent-free conditions. researchgate.netrsc.org This process involves the in situ dehydration of mannitol to isomannide, which is then acylated. researchgate.net

A reported method utilizes a sulfonated carbon acid catalyst with the reaction mixture heated to 180°C for 12 hours. rsc.org Optimization of the reaction conditions is crucial for maximizing the yield of the desired monoester. For instance, a mannitol to oleic acid molar ratio of 1.5:1 was found to be optimal, yielding 84% isomannide monooleate. rsc.org Deviating from this ratio can lead to a decrease in yield and an increase in the formation of unreacted isomannide or diester byproducts. rsc.org The resulting product is typically a complex mixture containing mannide mono- and dioleates, which requires chromatographic techniques for separation and characterization. nih.govcapes.gov.br

Table 2: Optimized Conditions for Isomannide Monooleate Synthesis

| Parameter | Optimized Value | Outcome | Reference |

| Substrate Mole Ratio (Mannitol:Oleic Acid) | 1.5:1 | 84% yield of isomannide monooleate. | rsc.org |

| Catalyst Loading (Carbon Acid) | 20 wt% of mannitol | Maximum conversion. | rsc.org |

| Temperature | 180°C | Facilitates both dehydration and esterification. | rsc.org |

| Reaction Time | 12 hours | Optimal time for achieving maximum yield (84%). | rsc.org |

Dianhydro-D-Mannitol Monooleate

Dianhydro-D-mannitol monooleate is an ester of 1,4:3,6-dianhydro-D-mannitol (isomannide). nih.govscbt.com The synthesis of this compound first requires the formation of the stable dianhydro structure from D-mannitol. blucher.com.br This dehydration can be acid-catalyzed. blucher.com.br Once the 1,4:3,6-dianhydro-D-mannitol core is obtained, it is subsequently esterified with oleic acid to yield the final product. rsc.org This two-step approach allows for greater control over the final structure compared to the one-pot synthesis that often yields a mixture of anhydro forms. The final compound is identified as D-Mannitol, 1,4:3,6-dianhydro-, 2-(9-octadecenoate), (Z)-. nih.gov

Asymmetric Synthesis Approaches

D-mannitol is a valuable starting material in asymmetric synthesis due to its low cost and the defined stereochemistry of its four chiral centers (C2, C3, C4, C5). blucher.com.brunimi.it Its C2 symmetry allows for the creation of enantiomerically pure building blocks, known as chiral synthons, which are widely used to construct complex chiral molecules. unimi.it

A primary application of D-mannitol in asymmetric synthesis is its conversion into (R)- and (S)-glyceraldehyde acetonides. This is achieved by first protecting the terminal 1,2- and 5,6-diol groups of D-mannitol to form 1,2:5,6-di-O-isopropylidene-D-mannitol. unimi.it Subsequent oxidative cleavage of the unprotected central C3-C4 diol yields two molecules of (R)-2,3-O-isopropylideneglyceraldehyde, a crucial C3-synthon. unimi.it This synthon serves as a versatile intermediate for the synthesis of a wide range of chiral products.

For example, D-mannitol has been employed as the chiral template for the asymmetric synthesis of the (S)-enantiomer of propranolol, a beta-blocker where the specific stereoisomer is crucial for its therapeutic action. jocpr.comresearchgate.net Similarly, it is used to produce (S)-solketal, which can be a precursor in the chemoenzymatic synthesis of structured lipids. researchgate.net The inherent chirality of D-mannitol guides the formation of the desired stereoisomer in the final product, a fundamental principle of chiral pool synthesis. acs.orggoogle.com.na

Supramolecular Architectures and Self Assembly of D Mannitol Monooleate Based Systems

Formation of Self-Assembled Monolayers (SAMs) Incorporating Mannitol (B672) Moieties

While D-mannitol monooleate itself is not typically used to form classic self-assembled monolayers (SAMs) on solid substrates like gold, extensive research has been conducted on SAMs that incorporate mannitol moieties at their terminus, typically via an alkanethiol linkage. These systems provide a valuable model for understanding the interfacial behavior of mannitol groups.

The standard method for fabricating mannitol-terminated SAMs involves the chemisorption of specially synthesized alkanethiols onto a gold surface. northwestern.eduresearchgate.net The process generally follows these steps:

Synthesis of the Alkanethiol: An alkanethiol molecule, typically with an alkyl chain of eleven or more methylene (B1212753) units, is chemically modified to attach a mannitol group at its end (the ω-position). northwestern.eduresearchgate.net This creates a molecule with a thiol (-SH) group at one end, which serves as an anchor to the gold surface, and the hydrophilic mannitol group at the other end, which forms the surface of the monolayer.

Substrate Preparation: High-quality, flat gold substrates are prepared, often by evaporating a thin film of gold onto a support material like glass or silicon. northwestern.eduresearchgate.net

Immersion and Self-Assembly: The clean gold substrate is immersed in a dilute ethanolic solution (e.g., 2 mM) of the mannitol-terminated alkanethiol. northwestern.edusigmaaldrich.com The sulfur atoms of the thiol groups spontaneously form strong, covalent-like bonds with the gold surface, driving the molecules to pack into a dense, ordered, monolayer structure. The assembly process is typically carried out over several hours (e.g., 9-48 hours) to ensure a highly ordered film. northwestern.edusigmaaldrich.com

Rinsing and Drying: After assembly, the substrate is removed from the solution, rinsed with a solvent like ethanol (B145695) to remove any non-chemisorbed molecules, and dried, often with a stream of nitrogen. northwestern.edu

Mannitol-terminated SAMs exhibit well-defined structural characteristics that contribute to their unique properties. The alkanethiol chains pack closely together due to van der Waals interactions, forming a dense hydrophobic layer. northwestern.edu The terminal mannitol groups create a hydrophilic, well-hydrated surface.

A key characteristic of these monolayers is their exceptional inertness. Research has shown that SAMs presenting mannitol groups are highly effective at preventing the non-specific adsorption of proteins and the attachment of cells. northwestern.edunorthwestern.edu Surface plasmon resonance spectroscopy has demonstrated that mannitol-terminated SAMs are comparable to the "gold standard" oligo(ethylene glycol)-terminated SAMs in their ability to resist protein fouling. northwestern.edunorthwestern.edu This property is attributed to the highly hydrophilic nature of the mannitol headgroups, which are believed to form a tightly bound layer of water that acts as a physical and energetic barrier to protein adsorption. researchgate.net

Micellization and Emulsification Phenomena

As a surfactant, this compound readily participates in the formation of micelles and the stabilization of emulsions. These phenomena are central to its application in various industries.

Fatty acid esters of mannitol are recognized as effective emulsifying agents. researchgate.net Their amphiphilic structure allows them to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of one immiscible liquid within another. The hydrophilic mannitol head resides in the aqueous phase, while the lipophilic oleyl tail penetrates the oil phase, creating a stabilizing film around the droplets that prevents them from coalescing.

The efficiency of an emulsifier is often characterized by its hydrophile-lipophile balance (HLB), a measure of the relative contributions of its hydrophilic and lipophilic portions. Mannitol esters can be synthesized to have a range of HLB values, making them suitable for stabilizing both oil-in-water (o/w) and water-in-oil (w/o) emulsions. researchgate.net The formation of stable emulsions is critical in food, cosmetic, and pharmaceutical formulations where uniform texture and prolonged shelf-life are required. alcpo.org.lynih.gov Microemulsions, which are thermodynamically stable, transparent dispersions of oil and water, can also be formed with appropriate surfactant systems, often involving a co-surfactant. nih.gov

Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously aggregate to form micelles. alfa-chemistry.com In these structures, the hydrophobic oleyl tails cluster together to form a core that is shielded from the water, while the hydrophilic mannitol headgroups form a solvated outer shell, or corona, that interfaces with the aqueous environment.

As shown in the table below for a series of sucrose (B13894) esters, increasing the length of the alkyl chain leads to a decrease in the CMC, as the greater hydrophobicity provides a stronger driving force for micellization. researchgate.net Conversely, the aggregation number tends to increase with chain length, as a larger hydrophobic core is required to accommodate the longer tails. nih.gov This suggests that this compound, with its C18 unsaturated tail, would be expected to have a low CMC and form relatively large micelles.

| Sugar Ester (Sucrose-based) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (Nagg) |

|---|---|---|---|

| Sucrose Monolaurate | C12 | 0.35 | ~60-90 |

| Sucrose Monomyristate | C14 | 0.09 | ~110-140 |

| Sucrose Monopalmitate | C16 | 0.03 | ~150-200 |

| Sucrose Monostearate | C18 | 0.01 | ~200-250 |

Table 1: Physicochemical properties of analogous sucrose monoesters, illustrating the effect of alkyl chain length on micellar properties. Data compiled from various sources for illustrative purposes. nih.govresearchgate.net

Liquid Crystalline Phase Behavior of this compound Systems

Amphiphilic molecules like this compound can form not only micelles but also more ordered, viscous structures known as liquid crystalline phases, particularly at higher concentrations. These phases, often referred to as lyotropic liquid crystals, exhibit order in some dimensions but remain fluid in others. thepharmajournal.com

The specific phase formed depends on factors such as surfactant concentration, temperature, and the presence of other components like oil or water. While detailed phase diagrams for this compound are not widely published, the behavior of the structurally similar compound glycerol (B35011) monooleate (GMO) provides a strong model. mdpi.com GMO is well-known for forming various lyotropic liquid crystal structures, including:

Lamellar Phase (Lα): This phase consists of surfactant bilayers separated by layers of water. The structure is ordered in one dimension but fluid-like within the layers. mdpi.com

Cubic Phases (V1, V2): These are highly viscous, optically isotropic phases where the surfactant bilayer is contorted into a complex, continuous, three-dimensional periodic structure. The transition from a lamellar to a cubic phase is often induced by changes in hydration level. mdpi.com

Hexagonal Phase (HII): This phase is typically a reverse structure, consisting of cylindrical water channels arranged in a hexagonal lattice, surrounded by the surfactant molecules with their hydrophobic tails extending outwards into a continuous oil phase.

Given its structural similarity to GMO, this compound is expected to self-assemble into similar lamellar and cubic phases in the presence of water. researchgate.net These ordered systems are of significant interest for the controlled release of active ingredients, as the liquid crystalline matrix can solubilize both hydrophilic and hydrophobic compounds and release them at a sustained rate. thepharmajournal.com

Based on a comprehensive review of the available scientific literature, it is not possible to provide an article that adheres to the user's specific outline for "this compound."

The search for scholarly information on the supramolecular architectures, self-assembly, phase transitions, lattice structures, and the influence of additives on the liquid crystalline systems of this compound did not yield specific data required to populate the requested sections (2.3.1. Phase Transitions and Lattice Structure and 2.3.2. Influence of Additives on Liquid Crystalline Systems).

The available research predominantly focuses on two related but distinct areas:

D-Mannitol: There is extensive literature on the different solid crystalline polymorphs (α, β, δ) of D-Mannitol and how additives can influence their formation. However, this research does not pertain to the liquid crystalline phases of this compound.

Glyceryl Monooleate (GMO): This compound is well-studied for its ability to form various liquid crystalline phases (lamellar, cubic, hexagonal) and the significant impact of additives on these structures. While structurally similar as a monooleate ester, it is a different chemical compound from this compound.

To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on this compound, no content can be generated for the specified outline due to the lack of available research findings on this specific topic. Providing information on D-Mannitol or Glyceryl Monooleate would fall outside the explicit scope of the request.

Interfacial Science and Surface Activity of D Mannitol Monooleate

Modulation of Interfacial Tension in Dispersed Systems

D-Mannitol monooleate is a member of a series of mannitol-based amphiphiles that are recognized for their surface-active properties. rsc.orgresearchgate.net As an amphiphilic molecule, it possesses a hydrophilic D-mannitol head and a lipophilic oleate (B1233923) tail. This structure allows it to position itself at the boundary between two immiscible liquids, such as oil and water, thereby lowering the interfacial tension. The reduction of interfacial energy is a key factor in the formation and stabilization of dispersed systems like emulsions.

Research into mannitol-based surfactants has highlighted their effectiveness in creating stable oil-in-water emulsions, which is indicative of their ability to significantly lower interfacial tension. researchgate.net The efficiency of a surfactant is often characterized by its ability to reduce this tension at low concentrations. While specific quantitative data for this compound is not extensively detailed in current literature, the general behavior for such a non-ionic surfactant follows a predictable pattern where interfacial tension decreases as the surfactant concentration increases, up until the point of saturation at the interface, known as the Critical Micelle Concentration (CMC).

Table 1: Representative Effect of this compound Concentration on Interfacial Tension (IFT) This table illustrates the expected theoretical relationship between surfactant concentration and interfacial tension for a typical amphiphile like this compound.

| Surfactant Concentration | Effect on Interfacial Tension (IFT) | Dominant Molecular State |

|---|---|---|

| Very Low | Minimal reduction in IFT | Individual molecules in bulk and at interface |

| Increasing Concentration | Significant and progressive reduction in IFT | Increased molecular packing at the interface |

| At/Above Critical Micelle Concentration (CMC) | IFT reaches a minimum and plateaus | Interface is saturated; micelles form in bulk |

Surface Adsorption Mechanisms

The mechanism by which this compound adsorbs to an interface is governed by its amphiphilic nature. In an oil-water system, the thermodynamically favorable orientation involves the hydrophilic D-mannitol portion of the molecule being immersed in the aqueous phase, where it can form hydrogen bonds with water molecules. Simultaneously, the long, hydrophobic oleic acid tail is driven out of the aqueous phase and into the non-polar oil phase.

Engineering of Bio-inert Surfaces

Research into bio-inert surfaces has extensively utilized the D-mannitol moiety, though often in the context of self-assembled monolayers (SAMs) where mannitol (B672) groups are chemically bound to a surface rather than through the adsorption of this compound. These studies, however, provide critical insight into the inherent properties of the mannitol group at a biological interface.

Prevention of Protein Adsorption at Interfaces

Surfaces functionalized with mannitol-terminated SAMs have been shown to be exceptionally effective at preventing the nonspecific adsorption of proteins. northwestern.edu This resistance to protein fouling is a critical attribute for materials used in biomedical devices and biosensors.

In detailed studies using Surface Plasmon Resonance (SPR) spectroscopy, a technique that measures the binding of molecules to a surface, mannitol-terminated SAMs demonstrated an ability to prevent the adsorption of several proteins. northwestern.edu The performance of these mannitol surfaces was found to be indistinguishable from that of the current gold standard for bio-inert surfaces, which are terminated with oligo(ethylene glycol) groups. northwestern.edu

Table 2: Comparative Performance of Mannitol-Terminated Surfaces in Preventing Protein Adsorption Based on findings from surface plasmon resonance spectroscopy experiments. northwestern.edu

| Surface Chemistry | Protein Adsorption Level | Conclusion |

|---|---|---|

| Mannitol-Terminated SAM | Extremely Low / Undetectable | Highly effective at preventing protein adsorption |

| Tri(ethylene glycol)-Terminated SAM (Control) | Extremely Low / Undetectable | Performance is comparable to the established standard |

Inhibition of Cell Attachment on Modified Surfaces

Building on their ability to resist protein adsorption, mannitol-functionalized surfaces also demonstrate a profound inhibition of cell attachment. northwestern.edu This property is highly valuable for creating patterned surfaces that can guide cell growth in tissue engineering or for developing non-fouling medical implants.

Experiments involving patterned surfaces were conducted to evaluate the long-term effectiveness of mannitol-terminated SAMs in confining cell growth. In these studies, 3T3 fibroblasts were cultured on surfaces where specific regions were made adhesive, while the surrounding areas were coated with the mannitol-terminated SAM. The cells were successfully confined to the adhesive patterns and remained viable and correctly patterned for as long as 25 days. northwestern.edu This demonstrated a significant improvement over oligo(ethylene glycol)-terminated surfaces, where the pattern fidelity began to degrade after only one week. northwestern.edu

Table 3: Long-Term Stability of Patterned Cell Cultures on Bio-inert Surfaces Comparison of the durability of cell patterning on different functionalized surfaces. northwestern.edu

| Surface Chemistry | Duration of Successful Cell Confinement | Observed Outcome |

|---|---|---|

| Mannitol-Terminated SAM | At least 21-25 days | Cells remained completely confined to patterns |

| Oligo(ethylene glycol)-Terminated SAM | Approximately 7 days | Pattern fidelity was lost; cells spread onto inert regions |

Mechanistic Investigations of D Mannitol Monooleate Interactions and Functionality

Mechanisms Governing Self-Assembly and Supramolecular Organization

The self-assembly of D-mannitol monooleate into supramolecular structures is a process governed by a delicate interplay of non-covalent interactions. As an amphiphilic molecule, it possesses a hydrophilic mannitol (B672) headgroup and a lipophilic oleate (B1233923) tail. This dual nature drives its organization in aqueous and non-aqueous environments to minimize unfavorable interactions. The primary forces at play include hydrogen bonding, van der Waals forces, and hydrophobic interactions.

In aqueous solutions, hydrophobic interactions are the main driver for self-assembly. The oleate tails avoid contact with water, clustering together to form a hydrophobic core, while the polar mannitol headgroups remain exposed to the aqueous phase. This process leads to the formation of various aggregates, most commonly micelles, once the concentration of the surfactant reaches a critical point known as the Critical Micelle Concentration (CMC). sigmaaldrich.com The geometry and size of these aggregates are influenced by factors such as temperature, concentration, and the presence of other solutes. The mannitol headgroups can form extensive hydrogen bond networks with water and with each other, further stabilizing the supramolecular structure.

The self-assembly process can also be influenced by external templates. Studies using sodium dodecyl sulfate (B86663) (SDS) as a templating surfactant have shown that different self-assembled structures of the template (such as monolayers or micelles) can selectively induce the crystallization of different polymorphs of D-mannitol. nih.govresearchgate.netnih.gov This suggests that the molecular alignment of this compound at interfaces can be precisely controlled, influencing the resulting supramolecular architecture. nih.gov The van der Waals interactions between the long hydrocarbon chains of the oleate tails also contribute significantly to the stability of the packed structures within the aggregates. mdpi.com

| Factor | Governing Mechanism | Effect on Supramolecular Organization |

|---|---|---|

| Concentration | Thermodynamics of micellization | Above the Critical Micelle Concentration (CMC), molecules assemble into micelles or other aggregates to shield hydrophobic tails from the solvent. sigmaaldrich.com |

| Solvent Polarity | Hydrophobic/Hydrophilic Interactions | In polar solvents (like water), normal micelles form (hydrophobic core). In non-polar solvents, reverse micelles may form (hydrophilic core). |

| Temperature | Molecular kinetics and solubility | Can affect the CMC, aggregation number, and shape of the micelles. May also influence the specific polymorph that crystallizes. nih.gov |

| Additives (e.g., salts, other surfactants) | Electrostatic and steric interactions | Can alter the charge repulsion between headgroups and packing parameters, leading to changes in aggregate size and shape. nih.govresearchgate.net |

Mechanistic Insights into Emulsification and Stabilization Processes

This compound, often referred to by trade names such as Arlacel A or as a component in Montanide adjuvants, is an effective non-ionic surfactant used to create and stabilize water-in-oil (W/O) emulsions. ufrgs.br Its functionality as an emulsifier stems from its amphiphilic nature, allowing it to adsorb at the oil-water interface.

The primary mechanism of emulsification involves a significant reduction in the interfacial tension between the oil and water phases. By positioning itself at the interface, with its hydrophilic mannitol head in the water and its lipophilic oleate tail in the oil, this compound lowers the free energy required to create new droplets, facilitating the dispersion of one phase into the other upon agitation.

Once the emulsion is formed, stabilization is crucial to prevent the droplets from coalescing. This compound provides stability primarily through a steric hindrance mechanism. The bulky mannitol headgroups, along with the associated hydration shell in the case of O/W emulsions or the oleate tails in W/O emulsions, form a protective layer around the dispersed droplets. nih.gov This physical barrier prevents the droplets from approaching each other closely enough to merge, thereby ensuring the kinetic stability of the emulsion. nih.gov In some systems, increasing the viscosity of the continuous phase can also contribute to stability by slowing down droplet movement and collision frequency. nih.govnih.gov The effectiveness of stabilization can be synergistic when this compound is blended with other emulsifiers. researchgate.net

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Droplet Size | Emulsions with glycerol (B35011) monooleate (a related monoglyceride) produced smaller average droplet sizes (180.0 nm) compared to controls (197.6 nm). | Efficient reduction of interfacial tension allows for the formation of smaller droplets during homogenization. | mdpi.com |

| Creaming Stability | Emulsions stabilized with glycerol monooleate showed greater creaming stability than controls without the emulsifier. | The formation of a stable interfacial film and increased viscosity of the continuous phase hinders droplet migration and coalescence. | mdpi.com |

| Emulsion Type | Mannide monooleate is a key component in forming stable water-in-oil (W/O) emulsions, such as Montanide ISA 720. | The surfactant's low Hydrophile-Lipophile Balance (HLB) value makes it more soluble in the oil phase, favoring the curvature of the interface around water droplets. | ufrgs.br |

| Long-term Stability | Nanoemulsions formulated with kojic monooleate remained stable with no phase separation for over 90 days at various temperatures. | Strong steric repulsion from the interfacial layer and small droplet size, which minimizes gravitational forces, contribute to long-term kinetic stability. | mdpi.com |

Elucidation of Anti-Fouling Mechanisms on Mannitol-Functionalized Surfaces

Surfaces functionalized with mannitol and other sugar alcohols exhibit significant resistance to biofouling, which is the non-specific adsorption of proteins, cells, and other biological macromolecules. researchgate.net This property is critical in biomedical and marine applications. The primary anti-fouling mechanism is attributed to the formation of a tightly bound hydration layer on the functionalized surface.

The hydroxyl groups of the mannitol moieties are strong hydrogen bond acceptors, leading to the organization of a dense layer of water molecules at the interface. mdpi.com This hydration layer acts as a physical and energetic barrier. When a protein or cell approaches the surface, it must displace this structured water, which is an entropically and enthalpically unfavorable process. The strong repulsive hydration forces exerted by this layer effectively prevent the foulant from making direct contact with the underlying surface, thus inhibiting adsorption. mdpi.com

Another contributing factor is the steric repulsion provided by the mannitol groups themselves. The flexible, hydrophilic chains create a brush-like structure that sterically hinders the close approach of biomolecules. researchgate.net Furthermore, the electrical neutrality of the mannitol surface minimizes electrostatic interactions with charged proteins, which can be a significant driving force for fouling on charged surfaces. mdpi.com The combination of a robust hydration layer, steric hindrance, and electrical neutrality makes mannitol-functionalized surfaces highly effective at resisting biological fouling. researchgate.net

| Mechanism | Description | Experimental Evidence |

|---|---|---|

| Hydration Layer Formation | The polar mannitol headgroups strongly attract and structure water molecules, creating a repulsive energetic barrier to approaching foulants. mdpi.com | Self-assembled monolayers (SAMs) terminated in mannitol groups were found to prevent the adsorption of several proteins, an effect indistinguishable from highly effective PEG-terminated SAMs. researchgate.net |

| Steric Repulsion | The physical presence of the mannitol groups creates a steric barrier that physically blocks proteins and cells from reaching the surface. researchgate.net | Mannitol-terminated monolayers significantly extended the time course for maintaining patterned cells in culture compared to standard surfaces. researchgate.net |

| Surface Charge Neutrality | The uncharged nature of the mannitol surface minimizes attractive electrostatic interactions with charged biomolecules. mdpi.com | Zwitterionic surfaces, which are also charge-neutral, demonstrate high anti-fouling efficacy by resisting absorption through balanced charges. mdpi.com |

| Reduced Hydrophobic Interaction | The highly hydrophilic nature of the surface prevents adsorption driven by hydrophobic interactions, which is a common mechanism for protein fouling. | Hydrophilic surfaces based on polyethylene (B3416737) glycol (PEG) show fouling resistance by preferentially attracting water molecules over fouling molecules. mdpi.com |

Mechanisms of Adjuvancy in Immunological Formulations

This compound is a critical component of several powerful vaccine adjuvants, particularly in water-in-oil emulsions like those in the Montanide family. ufrgs.br Adjuvants enhance the body's immune response to a co-administered antigen. medscape.com The mechanisms by which this compound contributes to adjuvancy are multifaceted and linked to its role in formulating the emulsion.

A primary mechanism is the "depot effect." nih.gov By forming a stable water-in-oil emulsion, the adjuvant formulation creates a localized depot at the injection site. This depot slowly releases the antigen over an extended period. This prolonged exposure increases the opportunity for immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to encounter and process the antigen, leading to a more robust and sustained immune response. nih.govfrontiersin.org

The emulsion formulation itself acts as an immunostimulant. The oil droplets and the surfactant can activate the innate immune system by creating a local inflammatory environment. frontiersin.org This "danger signal" promotes the recruitment of immune cells to the injection site and enhances the uptake and presentation of the antigen by APCs. frontiersin.orgnih.gov Furthermore, research on oligosaccharide oleate esters derived from mannitol and oleic acid has shown they can directly stimulate both Th1 and Th2 type immune responses. nih.gov The induction of both IgG1 (typically associated with Th2 responses) and IgG2a (associated with Th1 responses) in mice indicates that these compounds can promote a balanced cellular and humoral immune response, which is desirable for many vaccines. nih.gov This modulation of the T-helper cell response is a key function of modern adjuvants. mdpi.commdpi.com

| Immunological Mechanism | Effect | Research Finding |

|---|---|---|

| Antigen Depot Formation | Creates a slow-release system for the antigen at the injection site. | Water-in-oil emulsions like Montanide provide a depot effect, allowing prolonged presentation of the antigen to the immune system. nih.gov |

| Innate Immune Activation | Induces a local inflammatory response, recruiting and activating antigen-presenting cells (APCs). | Adjuvants activate innate immunity to create a local immuno-competent environment, enhancing antigen uptake and presentation. frontiersin.org |

| T-Helper Cell Polarization | Modulates the differentiation of CD4+ T cells into specific effector types (e.g., Th1, Th2). | An oligosaccharide oleate ester derived from mannitol induced both IgG1 and IgG2a antibody responses in mice, suggesting it can induce both Th1 and Th2 type immune responses. nih.gov |

| Antibody Response Enhancement | Increases the magnitude and longevity of the antibody response to the antigen. | Mannide monooleates are used in vaccine emulsifiers that contribute to excellent adjuvanticity and robust antibody production. nih.gov |

Research into Advanced Applications of D Mannitol Monooleate Based Formulations

Role in Drug Delivery System Development (excluding clinical human trial data)

The application of D-mannitol monooleate in drug delivery systems is predicated on its surfactant and lipid-like properties. These characteristics are instrumental in overcoming challenges associated with the formulation of active pharmaceutical ingredients (APIs), particularly those with poor solubility and bioavailability.

Encapsulation Strategies for Active Pharmaceutical Ingredients

This compound's amphiphilic nature makes it an effective emulsifying agent, crucial for the encapsulation of APIs within lipid-based formulations. pharmaexcipients.com It facilitates the formation of stable emulsions, such as water-in-oil (W/O) systems, which can encapsulate hydrophilic drugs in the aqueous phase. creative-diagnostics.comufrgs.br This is particularly valuable for protecting sensitive drug molecules from degradation and for enabling their delivery in a lipid matrix. The oleate (B1233923) portion of the molecule provides lipophilicity, allowing it to integrate into the oil phase of an emulsion, while the mannitol (B672) head remains at the oil-water interface, reducing interfacial tension and stabilizing the droplets.

Encapsulation techniques where this compound can be applied include:

Emulsification-solvent evaporation: In this method, the drug is dissolved or dispersed in a solvent along with a polymer and this compound. This mixture is then emulsified in a non-solvent phase, and the solvent is subsequently evaporated, leaving behind drug-loaded micro- or nanospheres.

Spray-drying: Formulations containing the API, a carrier, and this compound as a surfactant can be spray-dried to produce microparticles. The surfactant helps in the formation of uniform particles and can influence the surface properties of the final product.

Controlled Release Matrix Design

In the design of controlled release matrices, this compound can be incorporated as a lipidic component. monash.edu Its waxy nature at certain temperatures can contribute to the formation of a solid matrix that retards the release of the entrapped drug. The release mechanism is often a combination of diffusion through the matrix and erosion of the matrix over time.

The mannitol component of the molecule can also influence drug release. While D-mannitol itself is highly water-soluble and can act as a pore-former in tablet matrices, leading to faster drug release, its esterification with oleic acid significantly alters its properties. mdpi.com In a lipid-based matrix, the slow degradation or dissolution of the this compound excipient would be a primary factor in governing the release rate of the API.

| Formulation Component | Role in Controlled Release |

| This compound | Forms a lipidic matrix, retarding drug release through diffusion and erosion. |

| Active Pharmaceutical Ingredient (API) | The therapeutic agent to be released in a controlled manner. |

| Other lipids/waxes | Can be blended with this compound to modulate the release profile. |

Enhancement of Solubility and Bioavailability in Model Systems

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new drug candidates. nih.govnih.gov Lipid-based formulations are a well-established strategy to address this issue. dntb.gov.ua this compound, with its lipophilic oleate tail, can act as a lipid carrier, allowing for the dissolution of poorly water-soluble drugs within the lipid matrix of a formulation. researchgate.net

When formulated into self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, this compound can act as a surfactant or co-surfactant. mdpi.comnih.gov Upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid, these systems can form fine oil-in-water emulsions or nanoemulsions, presenting the drug in a solubilized state with a large surface area for absorption. This can lead to a significant enhancement in the bioavailability of lipophilic drugs. researchgate.net

Development of Particulate Carrier Systems

This compound is a valuable component in the development of particulate carrier systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.govnih.govmdpi.com These systems are designed to improve drug stability, control release, and enhance bioavailability. mdpi.com

Solid Lipid Nanoparticles (SLNs): In SLNs, this compound can be used as a solid lipid or as a surfactant to stabilize the nanoparticle dispersion. Its solid nature at physiological temperatures helps in forming a solid lipid core that can encapsulate lipophilic drugs.

Nanostructured Lipid Carriers (NLCs): NLCs are an advanced version of SLNs where the lipid matrix is a blend of solid and liquid lipids. mdpi.com The inclusion of a liquid lipid, which could be or include this compound, creates imperfections in the crystal lattice of the solid lipid. This can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. mdpi.com The oleic acid component of this compound makes it particularly suitable as a liquid lipid in NLC formulations. mdpi.com

| Particulate Carrier System | Role of this compound | Key Advantages |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix component or surfactant. | Controlled release, protection of labile drugs. nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Solid or liquid lipid component, surfactant. | Higher drug loading, reduced drug expulsion. mdpi.com |

Interplay with Cryoprotectants in Lyophilization Protocols (for formulation stability research)

Lyophilization, or freeze-drying, is a common technique to improve the long-term stability of pharmaceutical formulations, particularly for sensitive biologic drugs and nanoparticles. celluloseankit.com The mannitol portion of this compound is itself a well-known cryoprotectant. nih.gov Mannitol is often used as a bulking agent in lyophilized cakes, providing structural integrity and an elegant appearance. researchgate.netpharmaexcipients.com During the freezing process, mannitol crystallizes and forms a scaffold that supports the amorphous phase containing the active ingredient and other stabilizers. celluloseankit.com

A study on ampicillin-loaded solid lipid nanoparticles found that using 5% mannitol as a cryoprotectant resulted in the least particle size enlargement after freeze-drying. nih.gov This highlights the importance of optimizing the concentration of mannitol-based cryoprotectants in lyophilization protocols.

Function as an Adjuvant in Preclinical Vaccine Research

This compound, often referred to as mannide monooleate in this context, has a long history of use as a key component in vaccine adjuvants. researchgate.net Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response.

Mannide monooleate is a primary emulsifying agent in the formation of water-in-oil (W/O) emulsions, which are potent adjuvant systems. creative-diagnostics.comufrgs.br These emulsions create a depot effect at the site of injection, leading to the slow release of the antigen and prolonged stimulation of the immune system. researchgate.net

Notable examples of adjuvants containing mannide monooleate include:

Freund's Incomplete Adjuvant (FIA): A widely used adjuvant in preclinical research, FIA is a W/O emulsion where the oil phase is mineral oil and the emulsifier is mannide monooleate. creative-diagnostics.comufrgs.br

Montanide™ Adjuvants: This is a family of adjuvants used in both veterinary and human vaccine research. researchgate.net Several Montanide formulations, such as Montanide ISA 720, are W/O emulsions that utilize a natural metabolizable oil and a highly refined emulsifier from the mannide monooleate family. ufrgs.brresearchgate.net

Preclinical studies have shown that mannide monooleate-based adjuvants can effectively induce both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses. A study on the esterification products of mannitol and oleic acid identified a novel oligosaccharide oleate ester with high adjuvanticity that induced both IgG1 and IgG2a antibody responses in mice, indicative of a mixed Th1 and Th2 type immune response. nih.gov

| Adjuvant System | Composition | Mechanism of Action |

| Freund's Incomplete Adjuvant (FIA) | Water-in-mineral oil emulsion stabilized by mannide monooleate. ufrgs.br | Depot effect, slow antigen release, recruitment of immune cells. researchgate.net |

| Montanide™ ISA 720 | Water-in-metabolizable oil emulsion with a mannide monooleate-based emulsifier. researchgate.net | Similar to FIA, but with improved safety profile due to metabolizable oil. researchgate.net |

Utilization in Research for Bio-separation and Surface Modification

The unique amphiphilic nature of this compound, possessing both a hydrophilic mannitol head and a lipophilic oleic acid tail, makes it a subject of interest in the fields of bio-separation and surface modification. As a non-ionic surfactant, it can form organized molecular structures in different solvents, which can be harnessed for specialized applications.

In bio-separation research, non-ionic surfactants are utilized in techniques such as protein extraction using reverse micellar systems. nih.govnih.gov Reverse micelles are nanosized water droplets stabilized by a surfactant layer within a bulk organic solvent. These systems can selectively encapsulate biomolecules like proteins from an aqueous solution into the organic phase. The efficiency of this extraction process is influenced by factors such as pH and ionic strength, which affect the electrostatic interactions between the surfactant and the protein. nih.govdoaj.org While specific studies focusing exclusively on this compound are not extensively detailed, its properties as a non-ionic surfactant suggest its potential application in this liquid-liquid extraction technique for purifying proteins and enzymes. nih.gov

In the realm of surface modification, mannitol-based surfactants are investigated for their ability to alter the properties of surfaces and interfaces. rsc.org The surface-active properties of these amphiphiles, including their foaming and emulsifying capabilities, are a direct result of their tendency to adsorb at interfaces, reducing surface tension. rsc.orgbgu.ac.il This principle can be applied to modify the surface of various materials. For instance, surfactants can be used as tailored additives to control the crystallization of active pharmaceutical ingredients, where the self-assembly of surfactant molecules into structures like monolayers or micelles can template the formation of specific polymorphs of a substance like D-mannitol. pharmaexcipients.com While research has focused on modifying the surface of D-mannitol itself, the inherent surface activity of esters like this compound suggests their potential for creating functional coatings on other materials.

The table below outlines the principles and potential research applications of non-ionic surfactants like this compound in these fields.

| Research Area | Technique/Principle | Potential Application of this compound | Key Influencing Factors | Reference(s) |

| Bio-separation | Reverse Micellar Extraction | Selective extraction and purification of proteins and enzymes from complex mixtures. | pH, ionic strength, surfactant type, water-to-surfactant molar ratio (Wo). | nih.govnih.govdoaj.org |

| Surface Modification | Surfactant Adsorption at Interfaces | Creation of functional coatings; control of crystallization and polymorphism of other substances. | Surfactant concentration, nature of the surface, solvent properties. | rsc.orgpharmaexcipients.com |

| Surface Modification | Templating Polymorphs | Use as a tailored additive to direct the crystallization of specific polymorphic forms of materials. | Mesoscopic phases of the surfactant (e.g., monolayers, micelles). | pharmaexcipients.com |

This table is interactive. Users can sort and filter the data.

Application in Food Science Research (as an emulsifier in experimental systems)

In food science, emulsifiers are crucial additives that enable the mixing of immiscible liquids, such as oil and water, to form stable emulsions. This compound, as a fatty acid ester of a sugar alcohol, belongs to a class of non-ionic surfactants that are of significant interest in food technology due to their functional properties and potential for being derived from renewable resources. rsc.org

Research has demonstrated that mannitol fatty acid esters are effective emulsifiers. researchgate.net In experimental systems, mannitol has been successfully transesterified with fatty acid methyl esters, such as those from palmitic and stearic acids, to produce compounds with good emulsifying power. researchgate.net The performance of these emulsifiers is often evaluated based on their hydrophile-lipophile balance (HLB), surface tension, and ability to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions. researchgate.net

The emulsifying properties of this compound make it suitable for investigation in various food product prototypes. The stability of emulsions is a critical factor in the texture, appearance, and shelf-life of many processed foods. Research into blends of different emulsifiers, including lipophilic ones like mannitol esters, has shown synergistic effects that can lead to a greater reduction in surface and interfacial tensions, resulting in more stable emulsions. researchgate.net

The following table summarizes the researched emulsifying properties of mannitol fatty acid esters in experimental food science contexts.

| Property Investigated | Experimental Method | Observation/Result | Significance in Food Systems | Reference(s) |

| Emulsifying Power | Evaluation of emulsion stability over time | Mannitol fatty acid esters proved to be good emulsifiers. | Ability to create and maintain the structure of food products like dressings, sauces, and baked goods. | researchgate.net |

| Hydrophile-Lipophile Balance (HLB) | Calculation or experimental determination | The HLB value indicates the suitability for o/w or w/o emulsions. | Determines the type of emulsion the surfactant will effectively stabilize. | researchgate.net |

| Surface Tension | Tensiometry | Blends of lipophilic and hydrophilic emulsifiers can produce a synergistic reduction in surface tension. | Affects foam formation and stability, as well as the wetting of powders. | researchgate.net |

| Interfacial Tension | Tensiometry | Effective reduction of tension between oil and water phases. | Crucial for the formation of small droplets and the long-term stability of emulsions. | researchgate.net |

This table is interactive. Users can sort and filter the data.

The exploration of mannitol-based surfactants like this compound in food science is part of a broader trend towards using ingredients from natural sources to achieve desired technological functions in food processing. rsc.org

Advanced Analytical and Characterization Methodologies for D Mannitol Monooleate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of D-Mannitol monooleate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the mannitol (B672) backbone and the oleic acid chain are observed. The protons on the mannitol moiety typically appear in the region of 3.5-4.5 ppm. The ester linkage is confirmed by the downfield shift of the proton on the carbon atom of the mannitol backbone that is bonded to the oleate (B1233923) group. Key signals from the oleate chain include the vinyl protons of the double bond (~5.3 ppm), the methylene (B1212753) protons adjacent to the carbonyl group (~2.3 ppm), the long chain of methylene protons (~1.2-1.6 ppm), and the terminal methyl protons (~0.9 ppm). Research on related saccharide oleate esters has utilized ¹H-NMR to confirm the presence of both oligosaccharide moieties and oleate domains within the molecular structure. lcms.cz

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Terminal Methyl (Oleate) | ~ 0.9 |

| Methylene Chain (Oleate) | ~ 1.2 - 1.6 |

| Methylene α to C=O (Oleate) | ~ 2.3 |

| Mannitol Backbone Protons | ~ 3.5 - 4.5 |

| Vinylic (Oleate) | ~ 5.3 |

This table is interactive. Click on the headers to sort.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show characteristic signals for the carbonyl carbon of the ester group (~174 ppm), the carbons of the double bond in the oleate chain (~130 ppm), and the various carbons of the mannitol backbone (typically in the 60-80 ppm range).

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. The esterification of D-mannitol with oleic acid results in a characteristic IR spectrum.

The most prominent absorption band for this compound is the strong ester carbonyl (C=O) stretching vibration, which typically appears around 1735-1745 cm⁻¹. The presence of unreacted hydroxyl (-OH) groups from the mannitol backbone is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The intensity of this band can give a qualitative idea of the degree of esterification. Other significant peaks include the C-H stretching vibrations of the alkyl chain from the oleic acid moiety, observed between 2850 and 3000 cm⁻¹. The C-O stretching of the ester linkage appears in the 1150-1250 cm⁻¹ region. Studies on similar compounds, such as polyoxyethylene dehydrated mannitol monooleate, have used FTIR to identify key structural features, noting distinct absorption peaks for –OH groups (around 3496 cm⁻¹) and ether bonds (around 1092 cm⁻¹). acs.org

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H Stretch (Hydroxyl) | 3200 - 3600 (Broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (Ester) | 1735 - 1745 (Strong) |

| C-O Stretch (Ester) | 1150 - 1250 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for a molecule of this size and polarity.

In ESI-MS, this compound would likely be detected as a sodiated adduct [M+Na]⁺ or a protonated molecule [M+H]⁺ in positive ion mode. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides further structural details. The fragmentation of the this compound ion would be expected to show characteristic losses. For instance, the cleavage of the ester bond could result in fragment ions corresponding to the oleate acylium ion or the loss of the oleic acid chain from the mannitol moiety. Fragmentation within the mannitol backbone itself can also occur, often characterized by sequential losses of water molecules (H₂O). researchgate.net Analysis of related sugar esters has shown that fragmentation patterns can reveal the number and type of fatty acid chains attached to the sugar molecule. nih.govnih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification of this compound from the synthesis reaction mixture and for the analysis of its purity and molecular weight distribution.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a valuable technique for determining the molecular weight and molecular weight distribution of this compound. GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz

This method is particularly useful for identifying the presence of higher molecular weight species, such as di- and tri-esters of mannitol, as well as oligomeric byproducts that may form during synthesis. acs.org Conversely, it can also detect lower molecular weight components like unreacted starting materials. The analysis involves dissolving the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later. By calibrating the system with standards of known molecular weight, the average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the this compound sample can be determined, providing crucial information about its composition and consistency. researchgate.netwarwick.ac.uk

Rheological Analysis of Formulations

Rheological analysis is a critical tool for characterizing the flow behavior and viscoelastic properties of formulations containing surfactants like this compound. As an emulsifying agent, this compound significantly influences the viscosity, stability, and texture of products such as creams, lotions, and other semi-solid dosage forms. Rheological studies typically measure parameters like viscosity, shear stress, shear rate, and viscoelastic moduli (storage modulus G' and loss modulus G''). These measurements are essential for predicting formulation stability, performance, and sensory attributes.

For instance, in emulsions, the rheological profile can indicate the strength of the interfacial film created by the surfactant and the network structure of the dispersed phase. Common rheological tests include:

Rotational Tests: These measure viscosity as a function of shear rate, revealing whether a fluid is Newtonian, shear-thinning (pseudoplastic), or shear-thickening (dilatant). Formulations with this compound are often expected to be non-Newtonian.

Oscillatory Tests: These are used to probe the viscoelastic nature of a sample. The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated). The ratio of these (tan δ = G''/G') helps to define the material as more solid-like or liquid-like.

Surface Sensitive Techniques

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, real-time, label-free technique for monitoring interfacial binding events. In the context of this compound, SPR could be employed to study its adsorption kinetics and affinity to various surfaces. This is particularly relevant for understanding its function as a surfactant and stabilizer.

The technique works by detecting changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. When molecules bind to or dissociate from a surface functionalized on the chip, the local refractive index changes, causing a shift in the resonance angle of reflected light. This shift is directly proportional to the mass change on the surface.

Potential applications of SPR for analyzing this compound could include:

Determining the critical micelle concentration (CMC).

Studying the interaction of this compound with proteins, polymers, or other formulation components at an interface.

Assessing the stability and integrity of monolayers or adsorbed layers on surfaces.

Despite its potential, specific studies utilizing SPR spectroscopy to characterize this compound have not been identified in publicly accessible research.

Microscopy (Optical, Cryo-Electron) for Morphological Assessment

Microscopy is indispensable for the direct visualization of the structures formed by surfactants in formulations. Optical and cryo-electron microscopy provide complementary information on the morphology of emulsions, vesicles, and other self-assembled structures stabilized by this compound.

Optical Microscopy: This technique is useful for observing larger structures, such as emulsion droplets, typically in the micrometer range. Using techniques like polarized light microscopy, it is possible to identify anisotropic liquid crystalline phases that may form in concentrated surfactant systems.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a high-resolution imaging technique ideal for visualizing the nanoscale morphology of surfactant aggregates in their native, hydrated state. nih.govmdpi.com Samples are rapidly vitrified (plunge-frozen) in a cryogen, which preserves the delicate structures without the artifacts associated with drying or staining. nih.govmdpi.com For a surfactant like this compound, cryo-EM could be used to:

Visualize the structure of micelles or vesicles.

Characterize the morphology of complex phases like cubosomes or hexosomes if formed. nih.gov

Observe the interfacial layer around emulsion droplets.

Detailed morphological assessments of systems containing this compound using these advanced microscopy techniques are not prominently featured in the scientific literature, representing an area for future research.

X-ray Scattering for Mesophase and Supramolecular Structure Elucidation

X-ray scattering, particularly Small-Angle X-ray Scattering (SAXS), is a fundamental technique for determining the structure and dimensional parameters of matter on the nanoscale (1-100 nm). uu.nlnih.govyoutube.comnih.gov For amphiphilic molecules like this compound, SAXS is invaluable for identifying the type and dimensions of self-assembled structures and liquid crystalline mesophases that may form in solution.

When X-rays pass through a sample, they are scattered by the electrons. The resulting scattering pattern provides information about the size, shape, and arrangement of any ordered structures. By analyzing the position and shape of the peaks in the scattering pattern, one can determine:

The type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic).

Characteristic distances, such as the lamellar repeat distance or the lattice parameter of a cubic phase.

The size and shape of micelles.

This information is crucial for understanding the phase behavior of this compound in different solvents and at various concentrations, which in turn dictates its performance as an emulsifier and stabilizer. However, specific SAXS studies dedicated to elucidating the mesophase and supramolecular structure of this compound are not found in the reviewed literature.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing D-mannitol monooleate and verifying its structural integrity?

- Synthesis : this compound is typically synthesized via esterification of D-mannitol with oleic acid under controlled conditions (e.g., acid catalysis or enzymatic methods). highlights the importance of anhydrous conditions to minimize hydrolysis.

- Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkage formation (C=O stretch at ~1740 cm⁻¹) and hydroxyl group reduction. Nuclear magnetic resonance (NMR) (¹H and ¹³C) can resolve oleate chain integration and mannitol backbone conformation . Purity should be validated via HPLC with evaporative light scattering detection (ELSD) to quantify residual free fatty acids and unreacted mannitol .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

- Quality Control : Monitor reaction parameters (temperature, catalyst concentration, and molar ratio of reactants) rigorously. Use pharmacopeial standards (e.g., USP/Ph. Eur.) for residual solvent testing (e.g., GC-MS) and impurity profiling. specifies limits for acid value (<0.0008 meq/g) and water-insoluble residues (<0.01%), which are critical for reproducibility .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation of the oleate moiety. notes instability in strong acidic/alkaline conditions and recommends refrigeration (2–8°C) for long-term storage. Monitor peroxide value periodically to assess oxidative degradation .

Advanced Research Questions

Q. How does this compound influence the rheological properties of emulsion systems, and how can this be quantitatively analyzed?

- Mechanism : As a nonionic surfactant, it reduces interfacial tension between oil and water phases, stabilizing emulsions. (using Span® 80 as a comparator) suggests correlating hydrophilic-lipophilic balance (HLB) with droplet size distribution (dynamic light scattering) and zeta potential.

- Analysis : Use rheometry to measure viscosity-shear rate profiles and oscillatory testing (storage/loss moduli) to assess viscoelastic behavior. ’s methodology for RNA:mannitol complexes can be adapted to study surfactant-protein interactions .

Q. What methodologies are suitable for resolving contradictions in reported solubility data for this compound?

- Contradictions : states D-mannitol is water-soluble (156 g/L at 18°C), while reports insolubility for the monooleate ester.

- Resolution : Conduct phase solubility studies in buffered solutions (pH 1–12) and polar/nonpolar solvents. Use Hansen solubility parameters to predict compatibility with excipients. Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. How can this compound’s interaction with biological membranes be evaluated in drug delivery systems?

- In Vitro Models : Utilize Franz diffusion cells with synthetic membranes (e.g., Strat-M®) or cultured epithelial layers (Caco-2) to measure permeability enhancement. Fluorescence microscopy with membrane probes (e.g., Laurdan) can assess surfactant-induced lipid bilayer fluidity changes. ’s CD spectroscopy approach for protein-surfactant interactions provides a template for conformational analysis .

Q. What advanced analytical techniques are required to quantify trace impurities in this compound for pharmaceutical applications?

- Impurity Profiling : Employ LC-MS/MS to detect trace levels of di-ester byproducts (e.g., dianhydro-mannitol dioleate) and oxidized derivatives. ’s glyceryl monooleate assay protocol can be adapted using a mannitol-specific standard curve. Accelerated stability studies (40°C/75% RH) coupled with mass balance calculations help identify degradation pathways .

Methodological Notes

- Data Interpretation : When analyzing contradictory solubility or stability data, always contextualize experimental conditions (e.g., pH, temperature, solvent polarity) as in vs. 7.

- Safety Protocols : Adhere to ’s guidelines for handling irritants (eye protection, ventilation) and ’s COA (Certificate of Analysis) requirements for hazardous material documentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.